Superior NPY Receptor Subtype Selectivity
L 152804 exhibits >300-fold selectivity for the human Y5 receptor (Ki = 26 nM) over hY1, hY2, and hY4 receptors (no significant affinity at 10 µM) [1]. In contrast, the comparator CGP71683A, while having a higher affinity for Y5 (Ki = 1.4 nM), displays similarly high affinity for muscarinic receptors (Ki = 2.7 nM) and the serotonin uptake site (Ki = 6.2 nM), representing off-target liabilities that can confound in vivo studies [2]. This superior selectivity profile positions L 152804 as a more precise tool for isolating Y5-specific pharmacology.
| Evidence Dimension | Receptor Binding Affinity (Ki) and Selectivity Profile |
|---|---|
| Target Compound Data | hY5 Ki = 26 nM; hY1/hY2/hY4 Ki >10,000 nM |
| Comparator Or Baseline | CGP71683A: hY5 Ki = 1.4 nM; Muscarinic Ki = 2.7 nM; 5-HT uptake Ki = 6.2 nM |
| Quantified Difference | L 152804 has >300-fold selectivity for Y5 over Y1/Y2/Y4; CGP71683A has ≤3-fold selectivity over off-targets |
| Conditions | Radioligand binding assays using human recombinant receptors expressed in cell lines |
Why This Matters
The high selectivity of L 152804 minimizes off-target confounding effects, making it the preferred reagent for experiments requiring clean Y5-specific pharmacological interrogation.
- [1] Kanatani A, Ishihara A, Iwaasa H, Nakamura K, Okamoto O, Hidaka M, Ito J, Fukuroda T, MacNeil DJ, Van der Ploeg LH, Ishii Y, Okabe T, Fukami T, Ihara M. L-152,804: orally active and selective neuropeptide Y Y5 receptor antagonist. Biochem Biophys Res Commun. 2000 May 27;272(1):169-73. View Source
- [2] Della Zuana O, Sadlo M, Germain M, Félétou M, Chamorro S, Tisserand F, de Montrion C, Boivin JF, Duhault J, Boutin JA, Levens N. Reduced food intake in response to CGP 71683A may be due to mechanisms other than NPY Y5 receptor blockade. Int J Obes Relat Metab Disord. 2001 Jan;25(1):84-94. View Source
